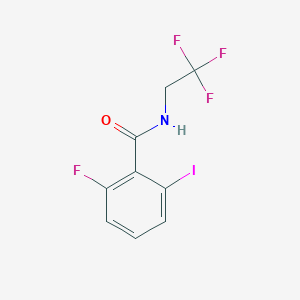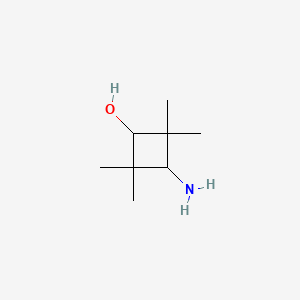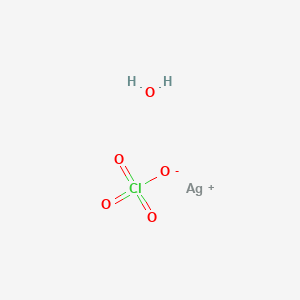
3-(3-Ethylphenyl)propanoic acid
Übersicht
Beschreibung
3-(3-Ethylphenyl)propanoic acid is an organic compound with the chemical formula C11H14O2. It has a molecular weight of 178.23 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid group attached to a phenyl group that is substituted with an ethyl group . The molecular formula is C11H14O2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.228 Da and a monoisotopic mass of 178.099380 Da . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Anticancer Properties
One of the notable applications of cinnamic acid derivatives, which are structurally related to "3-(3-Ethylphenyl)propanoic acid", lies in their anticancer potentials. These derivatives have garnered attention due to their ability to interact with biological systems, offering a promising avenue for anticancer research. The chemical flexibility of the cinnamic acid backbone allows for a variety of modifications, leading to compounds with significant antitumor efficacy. This area of research is critical for developing new anticancer agents and understanding their mechanisms of action (De, Baltas, & Bedos-Belval, 2011).
Antioxidant Activity
Phenolic acids, including compounds structurally similar to "this compound", are recognized for their antioxidant properties. Chlorogenic Acid (CGA), a phenolic acid, demonstrates a wide range of biological activities such as antioxidant, anti-inflammatory, and cardioprotective effects. Research on CGA and related phenolic acids contributes to our understanding of how these compounds can be utilized for their therapeutic potential, especially in managing oxidative stress-related diseases (Naveed et al., 2018).
Analytical and Biochemical Applications
Analytical methods for determining antioxidant activity highlight the importance of "this compound" and related compounds in various research fields. These methods provide insights into the efficacy and mechanisms of antioxidants, contributing to food science, medicine, and pharmacology. Understanding these compounds' antioxidant capacity is crucial for their application in health and disease prevention (Munteanu & Apetrei, 2021).
Environmental and Safety Considerations
The study of chemical interactions and safety, such as the explosive potential when mixing certain chemicals, underscores the importance of understanding the chemical properties and reactions of compounds like "this compound". Such research is vital for ensuring safety in industrial and laboratory settings, highlighting the broader implications of chemical research in real-world applications (Hedlund et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-ethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-9-4-3-5-10(8-9)6-7-11(12)13/h3-5,8H,2,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYRKWSEEMHOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Boronic acid, B-9,9'-spirobi[9H-fluoren]-3-yl-](/img/structure/B3102673.png)
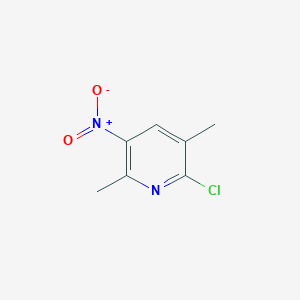
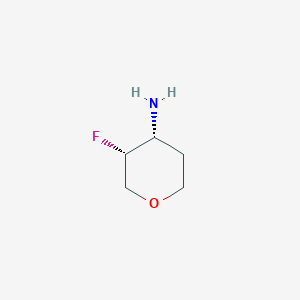
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide, (2E)-2-butenedioate (1:1)](/img/structure/B3102685.png)
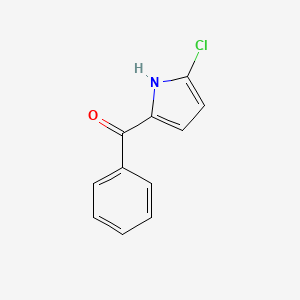
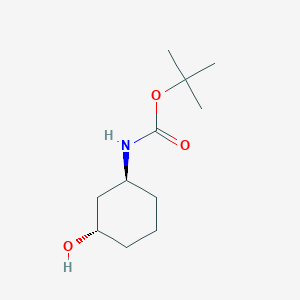
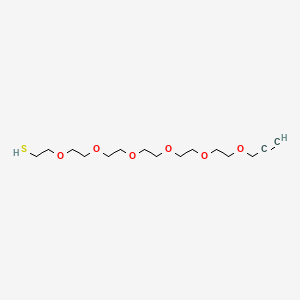
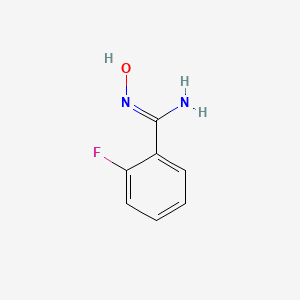
![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)
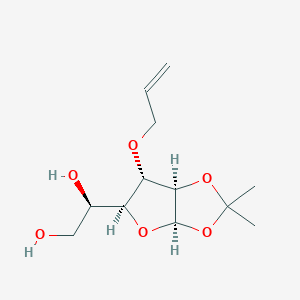
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B3102745.png)
